molecular formula C14H13N3S2 B2576106 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine CAS No. 946334-32-3

4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine

Cat. No.: B2576106
CAS No.: 946334-32-3
M. Wt: 287.4
InChI Key: RPMIVFQALNAEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives is often achieved through versatile methods . The structures of the newly synthesized compounds are usually elucidated on the basis of elemental analysis and various spectroscopic methods . Some of the newly prepared compounds are preliminarily evaluated for their in vitro antibacterial activities .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be analyzed using various spectroscopic methods . For instance, the 1H NMR and 13C NMR spectra provide valuable information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Heterocyclic Compounds and Their Importance

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. Studies involving structural analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks highlight the complex intermolecular interactions and potential applications of these compounds in medicinal chemistry. The synthesis and evaluation of pyridazine derivatives, for instance, have been focused on their potential biological activities, such as anti-tumor and anti-inflammatory effects. This research emphasizes the structural characteristics and reactivity of these compounds, underlining their relevance in drug design and development (Hamdi Hamid Sallam et al., 2021).

Synthesis and Applications in Agriculture

Another facet of research on pyridazine derivatives involves their synthesis and application in agriculture, particularly as herbicidal agents. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and tested for their bleaching and herbicidal activities. Some of these compounds have shown promising results in inhibiting chlorophyll at very low concentrations and possess herbicidal activities comparable or superior to commercial agents against dicotyledonous plants (Han Xu et al., 2008).

Role in Cardiovascular Research

The search for new cardiovascular agents has led to the exploration of heterocyclic systems, including pyridazine derivatives. Studies on the synthesis and evaluation of these compounds for coronary vasodilating and antihypertensive activities have identified potential agents with significant effects. Such research indicates the potential of pyridazine derivatives in developing new therapies for cardiovascular diseases (Y. Sato et al., 1980).

Antimicrobial and Antitumor Potential

Research on pyridazine derivatives has also extended into antimicrobial and antitumor applications. The synthesis of novel heterocyclic compounds containing pyridazine derivatives and their evaluation for antimicrobial activity have shown that some of these compounds exhibit pronounced effects against various microorganisms. This highlights their potential as leads in the development of new antimicrobial agents (M. Bhuiyan et al., 2006).

Mechanism of Action

The mechanism of action of pyridazine derivatives often depends on their chemical structure and the specific biological target . Unfortunately, the mechanism of action of “4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine” is not well-documented in the available literature.

Properties

IUPAC Name

4-ethylsulfanyl-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-3-18-14-12-13(19-9(2)15-12)11(16-17-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMIVFQALNAEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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